4-Chloro-1-ethynyl-2-methylbenzene
Overview
Description
4-Chloro-1-ethynyl-2-methylbenzene is an organic compound with the molecular formula C9H7Cl. It is a derivative of benzene, featuring a chlorine atom, an ethynyl group, and a methyl group attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method involves the electrophilic aromatic substitution of benzene derivatives. The reaction typically involves the use of a chlorinating agent, such as chlorine gas or thionyl chloride, in the presence of a catalyst like aluminum chloride (AlCl3).
Sonogashira Coupling: Another method is the Sonogashira coupling reaction, which involves the coupling of a halobenzene with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: The industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. These reactions are carried out in reactors designed to handle the corrosive nature of the reagents and the high temperatures required for the reaction.
Types of Reactions:
Reduction: Reduction reactions can be performed to remove the chlorine atom or to reduce the ethynyl group.
Substitution: Substitution reactions, such as halogenation and nitration, can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Halogenation typically uses chlorine or bromine in the presence of a Lewis acid catalyst, while nitration uses nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Products can include carboxylic acids or ketones.
Reduction: Reduced forms may include chloroalkanes or ethylbenzene derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-Chloro-1-ethynyl-2-methylbenzene is used in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-1-ethynyl-2-methylbenzene exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
4-Chloro-2-ethynyl-1-methylbenzene: This compound is structurally similar but has a different arrangement of substituents on the benzene ring.
2-Chloro-4-ethynyl-1-methylbenzene: Another structural isomer with the chlorine and ethynyl groups in different positions.
Uniqueness: 4-Chloro-1-ethynyl-2-methylbenzene is unique due to its specific arrangement of substituents, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
4-chloro-1-ethynyl-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl/c1-3-8-4-5-9(10)6-7(8)2/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHBBLNZXUAWLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699251 | |
Record name | 4-Chloro-1-ethynyl-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00699251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74331-71-8 | |
Record name | 4-Chloro-1-ethynyl-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00699251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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